molecular formula C13H13ClN2O2 B2399954 4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile CAS No. 1436176-65-6

4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile

Cat. No.: B2399954
CAS No.: 1436176-65-6
M. Wt: 264.71
InChI Key: DRWQIOUUYLMDMN-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile is an organic compound that features a morpholine ring substituted with a 3-chloro-4-methylbenzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile typically involves the reaction of 3-chloro-4-methylbenzoyl chloride with morpholine-3-carbonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-3-chlorobenzoyl)morpholine: Similar in structure but with a bromine atom instead of a methyl group.

    4-(4-Chlorobenzoyl)morpholine: Lacks the methyl group and carbonitrile group.

    Morpholine-3-carbonitrile: Lacks the benzoyl group

Uniqueness

4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile is unique due to the presence of both the 3-chloro-4-methylbenzoyl group and the carbonitrile group.

Properties

IUPAC Name

4-(3-chloro-4-methylbenzoyl)morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-9-2-3-10(6-12(9)14)13(17)16-4-5-18-8-11(16)7-15/h2-3,6,11H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWQIOUUYLMDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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